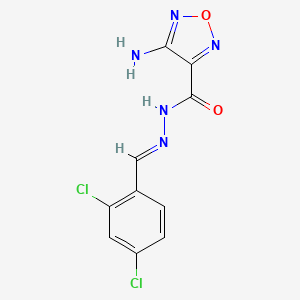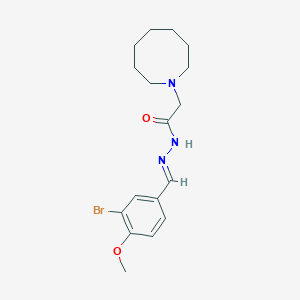
2,4,6-trinitrophenol - 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trinitrophenol - 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (1:1), commonly known as TNT-TMP, is a complex explosive compound that has been widely used in various military and industrial applications. This compound is highly explosive and has been known to cause severe damage to both property and human life. However, recent scientific research has shown that TNT-TMP has several potential applications in the field of biochemistry and pharmacology.
Mécanisme D'action
TNT-TMP has been shown to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA and RNA. This inhibition leads to the disruption of cell division and ultimately cell death. Additionally, TNT-TMP has been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
TNT-TMP has been shown to have several biochemical and physiological effects. In addition to its inhibition of DHFR, TNT-TMP has been shown to induce oxidative stress and DNA damage in cells. This can lead to the activation of various signaling pathways and the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of TNT-TMP in lab experiments is its high potency. This allows for the use of relatively small amounts of the compound, which can reduce costs and increase efficiency. However, the high explosiveness of TNT-TMP can also pose a significant safety risk in lab settings. Additionally, the compound's instability and potential for degradation can make it difficult to work with.
Orientations Futures
There are several potential future directions for the research and development of TNT-TMP. One area of focus is the development of more stable and less explosive derivatives of the compound. Additionally, further research is needed to fully understand the compound's mechanism of action and potential applications in the treatment of various diseases. Finally, the development of more efficient and cost-effective synthesis methods for TNT-TMP and its derivatives could significantly improve its potential for use in various applications.
Méthodes De Synthèse
The synthesis of TNT-TMP involves the reaction of 2,4,6-trinitrophenol with 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine in a 1:1 ratio. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting compound is a yellowish, crystalline powder that is highly explosive.
Applications De Recherche Scientifique
TNT-TMP has been the subject of extensive scientific research due to its potential applications in the field of biochemistry and pharmacology. One of the primary areas of research has been the compound's mechanism of action.
Propriétés
IUPAC Name |
1,2-dimethyl-5,6-dihydro-4H-pyrimidine;2,4,6-trinitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O7.C6H12N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-6-7-4-3-5-8(6)2/h1-2,10H;3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBYHJCSNLIJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCCN1C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)
![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)
![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)


![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(methylthio)nicotinamide](/img/structure/B5525108.png)
![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5525112.png)
![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)

![(4aS*,7aR*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5525134.png)


![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)